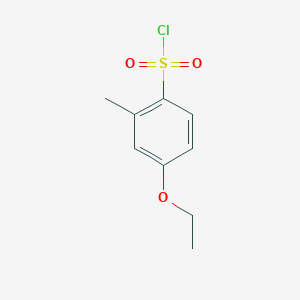

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride

Description

Historical Context and Evolution of Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides has a rich history, with their synthetic importance being recognized for over a century. researchgate.net Initially, the synthesis of these compounds often involved harsh reagents and conditions. nbinno.com For instance, early methods included the use of phosphorus oxychloride to convert sulfonic acids into their corresponding sulfonyl chlorides. researchgate.net Over the years, significant advancements have led to milder and more efficient synthetic routes. These include oxidative chlorination of various sulfur-containing compounds like thiols and disulfides, as well as methods involving Grignard reagents. researchgate.net The development of greener synthesis methods, such as those utilizing catalytic approaches and flow chemistry, marks the modern evolution of sulfonyl chloride chemistry, aiming to reduce hazardous waste and improve reaction efficiency. nbinno.com

Foundational Principles of Aryl Sulfonyl Chloride Reactivity

The reactivity of aryl sulfonyl chlorides is dominated by the electrophilic character of the sulfonyl group. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density, making the sulfur atom an excellent electrophile. fiveable.me This allows aryl sulfonyl chlorides to react readily with a variety of nucleophiles. fiveable.mewikipedia.org

Key reactions involving aryl sulfonyl chlorides include:

Sulfonamide formation: Reaction with primary and secondary amines yields sulfonamides, a crucial functional group in many pharmaceutical compounds. wikipedia.orgaskfilo.comguidechem.com This reaction, often referred to as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines.

Sulfonate ester formation: Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters. wikipedia.orgguidechem.com These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Friedel-Crafts reactions: Aryl sulfonyl chlorides can react with arenes in the presence of a Lewis acid catalyst to form diaryl sulfones. wikipedia.org

Reduction: Reduction of sulfonyl chlorides can lead to the formation of sulfinic acids or thiols.

Desulfonation: In some cases, the sulfonyl chloride group can be removed, providing a route to aryl chlorides. wikipedia.org

The reactivity can be modulated by the substituents on the aromatic ring. Electron-donating groups can increase the electron density on the sulfur atom, slightly decreasing its reactivity, while electron-withdrawing groups enhance its electrophilicity.

Significance of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride within Contemporary Organic Synthesis

While specific, high-profile applications of this compound are not extensively documented in readily available literature, its significance can be inferred from the reactivity of its functional groups and the importance of similarly substituted aryl sulfonyl chlorides. The presence of the ethoxy and methyl groups on the benzene (B151609) ring influences the electronic and steric properties of the molecule, which can be strategically utilized in organic synthesis.

The ethoxy group, being an electron-donating group, can modulate the reactivity of the sulfonyl chloride. The methyl group provides steric bulk and can influence the regioselectivity of reactions. Substituted benzene sulfonyl chlorides are crucial intermediates in the synthesis of herbicides and pesticides. google.com They are also foundational in creating a diverse range of sulfonamide-based drugs. nih.govorgsyn.org Therefore, this compound serves as a valuable building block for creating complex organic molecules with potential applications in medicinal chemistry and materials science. Its structural features allow for the fine-tuning of properties such as solubility, lipophilicity, and biological activity in the target molecules.

| Property | Value |

| IUPAC Name | 4-ethoxy-2-methylbenzenesulfonyl chloride |

| CAS Number | 68978-28-9 |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.7 g/mol |

| Purity | 95% |

Interdisciplinary Research Perspectives on Substituted Benzene Sulfonyl Chlorides

Substituted benzene sulfonyl chlorides are at the crossroads of various scientific disciplines, demonstrating their versatility and importance.

Medicinal Chemistry: The sulfonamide linkage, readily formed from sulfonyl chlorides, is a cornerstone of drug design. nih.govorgsyn.org Many antibiotics, diuretics, and anticonvulsant drugs contain this functional group. fiveable.me The substituents on the benzene ring play a crucial role in the pharmacological activity and pharmacokinetic properties of these drugs.

Agrochemicals: Many modern herbicides, such as those from the sulfonylurea and sulfonamide classes, are synthesized using substituted benzene sulfonyl chlorides as key intermediates. google.com The nature of the substitution on the aromatic ring is critical for their efficacy and selectivity.

Materials Science: Sulfonyl chloride derivatives are being explored for their use in polymer science to functionalize polymers, imparting properties like enhanced thermal stability or flame retardancy. nbinno.com They are also investigated for creating advanced coatings and specialized membranes. nbinno.com

Organic Synthesis: Beyond their use in creating sulfonamides and sulfonate esters, substituted aryl sulfonyl chlorides are used as catalysts and in the synthesis of heterocyclic compounds. guidechem.com Their reactivity allows for the construction of complex molecular architectures.

The ability to introduce a wide variety of substituents onto the benzene ring of sulfonyl chlorides provides chemists with a powerful tool to tailor the properties of molecules for specific applications across these diverse fields.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIIUNWEDKXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270258 | |

| Record name | 4-Ethoxy-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68978-28-9 | |

| Record name | 4-Ethoxy-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68978-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 2 Methylbenzene 1 Sulfonyl Chloride and Analogues

Direct Halosulfonation Strategies

Direct halosulfonation, particularly chlorosulfonation, represents the most straightforward approach to introduce a sulfonyl chloride moiety onto an aromatic ring. This method involves the direct reaction of an aromatic precursor with a chlorosulfonating agent.

Electrophilic Chlorosulfonation of Aromatic Precursors

The direct synthesis of aryl sulfonyl chlorides is commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). In the case of 4-ethoxy-2-methylbenzene-1-sulfonyl chloride, the logical precursor is 3-ethoxytoluene (also known as 3-methylphenetole). The reaction proceeds through the in situ generation of the highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), which then attacks the electron-rich aromatic ring.

A general procedure for the chlorosulfonation of an activated aromatic ring involves the slow addition of the aromatic substrate to an excess of chlorosulfonic acid at a reduced temperature, typically between 0 and 15°C, to control the exothermic reaction. orgsyn.org The reaction mixture is then stirred for a period to ensure complete conversion, followed by careful quenching in ice water. The solid sulfonyl chloride product precipitates and can be collected by filtration.

For instance, the chlorosulfonation of acetanilide (B955), a similarly activated aromatic compound, is conducted by gradually adding acetanilide to chlorosulfonic acid at 12-15°C, followed by heating to 60°C for two hours. orgsyn.org A similar protocol can be envisioned for 3-ethoxytoluene.

Table 1: General Conditions for Electrophilic Chlorosulfonation

| Parameter | Condition |

| Aromatic Precursor | 3-Ethoxytoluene |

| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO₃H) |

| Stoichiometry | Excess ClSO₃H |

| Temperature | 0-15°C (initial), may require heating |

| Reaction Time | Typically 1-3 hours |

| Work-up | Quenching with ice water |

Regioselectivity and Isomer Control in Direct Synthesis

The control of regioselectivity is a critical aspect of the direct chlorosulfonation of substituted benzenes. The position of the incoming sulfonyl chloride group is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 3-ethoxytoluene, the two substituents are an ethoxy group (-OEt) and a methyl group (-CH₃).

Both the ethoxy and methyl groups are activating, ortho-, para-directing groups. The ethoxy group is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. The methyl group is a weakly activating group that directs through an inductive effect.

When both an ortho-, para-directing and another ortho-, para-directing group are present on the ring, the position of the incoming electrophile is determined by the group that is the stronger activator. The ethoxy group is a more powerful activating group than the methyl group. Therefore, the substitution will be directed to the positions ortho and para to the ethoxy group.

In 3-ethoxytoluene, the positions ortho to the ethoxy group are C2 and C6, and the position para is C4. The methyl group is at the C3 position. The incoming electrophile will preferentially attack the C4 position (para to the ethoxy group) due to a combination of electronic and steric factors. The C2 position is also activated, but is sterically hindered by the adjacent methyl group. The C6 position is less sterically hindered but electronically less favored than the C4 position. Thus, the major product expected from the chlorosulfonation of 3-ethoxytoluene is this compound.

Table 2: Predicted Regioselectivity in the Chlorosulfonation of 3-Ethoxytoluene

| Position of Substitution | Activating Group(s) | Steric Hindrance | Expected Product |

| C4 | Para to -OEt, Ortho to -CH₃ | Low | Major Product |

| C2 | Ortho to -OEt, Ortho to -CH₃ | High | Minor Product |

| C6 | Ortho to -OEt, Meta to -CH₃ | Moderate | Minor Product |

Indirect Synthetic Routes from Sulfur-Containing Precursors

Indirect methods for the synthesis of this compound offer alternative pathways that can be advantageous in terms of starting material availability or for achieving specific regioselectivity. These routes typically involve the formation of a sulfur-containing intermediate that is subsequently converted to the desired sulfonyl chloride.

Oxidative Chlorination of Aryl Thiols and Disulfides

A common indirect route to aryl sulfonyl chlorides is the oxidative chlorination of the corresponding aryl thiols or disulfides. For the synthesis of this compound, this would involve the oxidation of 4-ethoxy-2-methylthiophenol (B7992428) or bis(4-ethoxy-2-methylphenyl) disulfide.

A variety of reagents can be employed for this transformation, with N-chlorosuccinimide (NCS) in the presence of an acid catalyst being a mild and efficient option. thieme-connect.deorganic-chemistry.org The reaction is typically carried out in a solvent such as acetonitrile (B52724) at a controlled temperature. The proposed mechanism involves the in situ generation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride.

A general procedure involves adding a solution of the thiol in acetonitrile to a pre-cooled mixture of NCS and aqueous hydrochloric acid in acetonitrile, while maintaining the temperature below 20°C. thieme-connect.de

Table 3: Reagents for Oxidative Chlorination of Thiols

| Oxidizing/Chlorinating Agent | Reaction Conditions | Advantages |

| N-Chlorosuccinimide (NCS) / HCl | Acetonitrile, 10-20°C | Mild conditions, good yields |

| Chlorine (Cl₂) gas | Aqueous media | High yielding, but hazardous |

| H₂O₂ / SOCl₂ | - | Avoids elemental chlorine |

Conversion from Sulfinates via Oxidation

Aryl sulfonyl chlorides can also be prepared from the corresponding aryl sulfinic acids or their salts. The synthesis of this compound via this route would start from 4-ethoxy-2-methylbenzenesulfinic acid or its sodium salt. The conversion of the sulfinate to the sulfonyl chloride is an oxidation process that can be achieved using various oxidizing agents in the presence of a chloride source.

Transformation of Sulfonyl Hydrazides

Another indirect route involves the conversion of a sulfonyl hydrazide to a sulfonyl chloride. This method is particularly useful if the sulfonyl hydrazide is readily available or easily prepared. The synthesis of this compound would proceed from 4-ethoxy-2-methylbenzenesulfonyl hydrazide.

The transformation of sulfonyl hydrazides to sulfonyl chlorides can be achieved using reagents such as N-chlorosuccinimide (NCS). nih.gov The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The sulfonyl hydrazide is treated with an excess of NCS, and upon completion of the reaction, the sulfonyl chloride can be isolated. This method is generally high-yielding and proceeds under mild conditions. nih.gov

Table 4: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

| Starting Material | Reagent | Solvent | Temperature | Yield |

| 4-Methylbenzenesulfonhydrazide | NCS (2.0 equiv) | CH₃CN | Room Temp | 95% nih.gov |

| 4-Methoxybenzenesulfonhydrazide | NCS (2.0 equiv) | CH₃CN | Room Temp | 93% nih.gov |

| 4-Chlorobenzenesulfonhydrazide | NCS (2.0 equiv) | CH₃CN | Room Temp | 96% nih.gov |

Modern Catalytic Approaches to Sulfonyl Chloride Synthesis

Catalysis offers a powerful tool for the synthesis of sulfonyl chlorides, providing milder reaction conditions, improved yields, and greater functional group tolerance compared to classical stoichiometric methods. These modern approaches are broadly categorized into transition metal-catalyzed and photoredox-mediated transformations.

Transition Metal-Catalyzed Chlorosulfonation

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency. ineosopen.org In the context of sulfonyl chloride synthesis, copper-catalyzed Sandmeyer-type reactions represent a foundational method. This reaction typically involves the transformation of anilines into the corresponding sulfonyl chlorides via an intermediate diazonium salt.

The classical Meerwein chlorosulfonylation, a variation of the Sandmeyer reaction, utilizes copper salts like CuCl or CuCl₂ as catalysts for a single electron transfer (SET) process. nih.govacs.org Arenediazonium salts, generated from aromatic amines, react with sulfur dioxide in the presence of the copper catalyst and a chloride source to yield the arylsulfonyl chloride. nih.govorganic-chemistry.org While effective, this method was originally limited by low-to-moderate yields, particularly for electron-rich substrates. nih.govacs.org

Modern advancements have sought to improve the scope and efficiency of these transformations. The development of new ligand systems and the exploration of other transition metals, such as palladium, in cross-coupling reactions for arene functionalization have opened new avenues for sulfonyl chloride synthesis. rsc.orgscilit.com These catalytic systems offer the potential for direct C-H functionalization, providing a more atom-economical route to arylsulfonyl chlorides by avoiding the pre-functionalization required for diazonium salt formation.

Table 1: Comparison of Catalysts in Sandmeyer-Type Chlorosulfonylation

| Catalyst | Substrate | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| CuCl/CuCl₂ | Arenediazonium Salts | Classic Sandmeyer-type reaction; single electron transfer mechanism. | Low to Moderate | nih.govacs.org |

Photoredox-Mediated Transformations in Sulfonyl Chloride Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. researchgate.net This approach utilizes light energy to drive chemical reactions under mild conditions, often at room temperature. nih.gov In the synthesis of sulfonyl chlorides, photoredox catalysis provides an alternative to traditional methods by enabling the generation of sulfonyl radicals from various precursors. researchgate.netnih.gov

One common strategy involves the use of a photocatalyst, such as an iridium complex or a metal-free organic dye, which becomes excited upon absorbing visible light. nih.govmdpi.com The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable precursor, such as an arenediazonium salt, to generate an aryl radical. nih.govresearchgate.net This radical can be trapped by sulfur dioxide, followed by chlorination, to afford the desired arylsulfonyl chloride.

A notable development is the use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), a type of carbon nitride. nih.govacs.org This approach offers a sustainable alternative to the classic Meerwein reaction, providing good to excellent yields (50-95%) for both electron-rich and electron-deficient arylsulfonyl chlorides. nih.gov These reactions are tolerant of various functional groups and benefit from the recyclability of the heterogeneous catalyst. nih.gov Sulfonyl chlorides themselves can also be activated by photoredox catalysis to generate sulfonyl radicals for subsequent coupling reactions. nih.govmdpi.com

Table 2: Examples of Photoredox Systems for Sulfonyl Chloride Synthesis

| Photocatalyst System | Precursor | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Potassium Poly(heptazine imide) | Arenediazonium Salts | Visible light, room temperature | Heterogeneous, metal-free, recyclable, wide substrate scope. | nih.govacs.org |

Green Chemistry Considerations in Sulfonyl Chloride Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of sulfonyl chlorides, this involves moving away from hazardous reagents like chlorosulfonic acid and thionyl chloride, minimizing solvent use, and maximizing atom economy. rsc.orgorganic-chemistry.org

Solvent-Free and Mechanochemical Methods

A significant contributor to chemical waste is the use of organic solvents. ineosopen.org Consequently, developing solvent-free or aqueous reaction systems is a key goal of green chemistry. rsc.orgsci-hub.se Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), represents a promising solvent-free approach. rsc.orgresearchgate.net

Mechanochemical methods have been successfully applied to the synthesis of various sulfur(VI) compounds. youtube.com These reactions are often faster, more efficient, and produce less waste than their solution-phase counterparts. For instance, the synthesis of sulfonyl fluorides has been achieved under solvent-free mechanochemical conditions in a mixer mill. youtube.com This technique avoids the need for bulk solvents during the reaction, and purification can often be simplified to a simple filtration step, further reducing solvent consumption. youtube.com While direct mechanochemical synthesis of this compound is not widely reported, the principles demonstrated for analogous compounds suggest its feasibility.

Other green approaches include using water as a reaction medium. rsc.org For example, the oxyhalogenation of thiols and disulfides to sulfonyl chlorides has been demonstrated using an oxone-KX (X=Cl) system in water, offering a simple, rapid, and environmentally friendly protocol. rsc.org

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional chlorosulfonation of arenes with chlorosulfonic acid (ClSO₃H) suffers from poor atom economy and generates corrosive and hazardous byproducts. rsc.org

Modern synthetic protocols focus on minimizing waste by employing catalytic processes and designing reactions where byproducts are benign or can be recycled. organic-chemistry.org A notable example is the use of N-chlorosuccinimide (NCS) as a chlorinating agent for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is environmentally friendly as it avoids toxic reagents and harsh conditions. organic-chemistry.org Crucially, the water-soluble byproduct, succinimide (B58015), can be conveniently recovered and converted back into the starting reagent NCS, creating a sustainable and atom-economical cycle. organic-chemistry.orgresearchgate.net

Furthermore, methods that utilize catalysts instead of stoichiometric reagents inherently improve atom economy and reduce waste. nih.gov The development of continuous flow protocols for sulfonyl chloride synthesis also contributes to waste minimization and improved safety by allowing for precise control over reaction conditions and reducing the volume of reagents handled at any given time. rsc.orgresearchgate.net

Table 3: Green Chemistry Approaches to Sulfonyl Chloride Synthesis

| Method | Key Principle | Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-Free Reaction | Reduced solvent waste, high efficiency, operational simplicity. | rsc.orgresearchgate.net |

| Oxone-KCl/H₂O | Aqueous Synthesis | Use of water as a benign solvent, mild conditions. | rsc.org |

| NCS Chlorosulfonation | Recyclable Byproduct | Avoids toxic reagents, succinimide byproduct can be recycled into NCS. | organic-chemistry.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 4 Ethoxy 2 Methylbenzene 1 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The reactivity of 4-ethoxy-2-methylbenzene-1-sulfonyl chloride is fundamentally governed by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygen atoms and one chlorine atom), which results in a significant partial positive charge on the sulfur atom. This electron deficiency makes it a prime target for attack by a wide range of nucleophiles.

However, studies on nucleophilic substitution at the sulfonyl sulfur of ortho-alkyl substituted arenesulfonyl chlorides have revealed a phenomenon termed "steric acceleration". mdpi.comorganic-chemistry.org Contrary to expectations that steric hindrance from the ortho-alkyl group would slow down the reaction, it often leads to an enhanced rate of substitution. mdpi.com This counterintuitive effect is attributed to the relief of ground-state steric strain upon moving to the transition state. mdpi.comorganic-chemistry.org The tetrahedral ground state of the sulfonyl chloride is sterically congested, and the formation of a more open trigonal bipyramidal transition state or intermediate can alleviate this strain, thus lowering the activation energy. mdpi.com Therefore, the reactivity of this compound is a balance between the deactivating electronic effects of its substituents and the potential rate enhancement from steric acceleration by the ortho-methyl group.

Nucleophilic Substitution Reactions Involving this compound

The electron-deficient sulfur atom of this compound is highly susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. This Sₙ2-type reaction at sulfur is the cornerstone of its synthetic utility, enabling the formation of various sulfur-containing functional groups. cymitquimica.com

One of the most common applications of arenesulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. rsc.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the expulsion of a chloride ion. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated as a byproduct. organic-chemistry.org The formation of sulfonamides is a versatile and high-yielding process. nih.govthieme-connect.com

The general mechanism proceeds via a tetrahedral intermediate, which then collapses to form the stable sulfonamide S-N bond. A wide variety of amines can be utilized in this reaction, as illustrated in the table below.

Table 1: Representative Amine Nucleophiles for Sulfonamide Synthesis

| Amine Type | Example Compound | Resulting Functional Group |

|---|---|---|

| Primary Aliphatic | Propylamine | N-propylsulfonamide |

| Secondary Aliphatic | Diethylamine | N,N-diethylsulfonamide |

| Primary Aromatic | Aniline | N-phenylsulfonamide |

| Secondary Aromatic | N-Methylaniline | N-methyl-N-phenylsulfonamide |

| Heterocyclic | Morpholine | Morpholinylsulfonamide |

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonate esters. researchgate.net This process, known as sulfonylation, is a crucial method for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.

The mechanism involves the attack of the alcohol's oxygen atom on the sulfonyl sulfur, displacing the chloride. The reaction is typically carried out in the presence of a base like pyridine, which not only neutralizes the HCl byproduct but may also act as a nucleophilic catalyst. A key feature of this reaction is that it proceeds with retention of configuration at a chiral alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process.

Table 2: Representative Alcohols for Sulfonate Ester Synthesis

| Alcohol Type | Example Compound | Resulting Functional Group |

|---|---|---|

| Primary Aliphatic | Ethanol | Ethyl sulfonate |

| Secondary Aliphatic | Isopropanol | Isopropyl sulfonate |

| Phenolic | Phenol | Phenyl sulfonate |

| Glycol | Ethylene glycol | Bis-sulfonate ester |

This compound can be converted to the corresponding sulfonyl fluoride (B91410) via a halogen exchange (Halex) reaction. Sulfonyl fluorides have gained significant interest due to their unique reactivity and stability, particularly as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Compared to sulfonyl chlorides, sulfonyl fluorides are generally more resistant to hydrolysis and thermolysis, making them more robust.

The conversion is most commonly achieved by treating the sulfonyl chloride with a fluoride salt. Several protocols exist for this transformation, differing in the fluoride source and reaction conditions. These methods provide a straightforward route to access the valuable sulfonyl fluoride derivative. organic-chemistry.orgnih.gov

Table 3: Reagents and Conditions for Sulfonyl Fluoride Synthesis

| Fluoride Source | Catalyst/Solvent System | Key Features |

|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile (B52724) | Phase-transfer catalysis, excellent yields. organic-chemistry.org |

| Potassium Fluoride (KF) | Water / Acetone | Simple, mild, biphasic system with broad scope. nih.gov |

| Potassium Bifluoride (KHF₂) | Aqueous solution | Highly effective method reported by Sharpless and coworkers. |

Radical Reactions and Pathways

Beyond its role in nucleophilic substitutions, the sulfonyl chloride group can also participate in radical reactions. This pathway involves the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical, a versatile intermediate for carbon-sulfur bond formation.

The generation of sulfonyl radicals from arenesulfonyl chlorides can be achieved under various conditions, including photolysis or through the use of radical initiators. More recently, visible-light photoredox catalysis has emerged as a powerful and mild method for this transformation. In a typical photoredox cycle, an excited-state photocatalyst reduces the arenesulfonyl chloride via single-electron transfer (SET), leading to the fragmentation of the resulting radical anion and the release of a chloride ion and the desired sulfonyl radical.

Once generated, the electrophilic sulfonyl radical (ArSO₂•) readily participates in addition reactions with unsaturated systems like alkenes and alkynes. This radical addition mechanism provides an efficient route to synthesize sulfones, which are important structural motifs in many biologically active molecules.

Table 4: Representative Substrates for Sulfonyl Radical Addition

| Substrate Type | Example Compound | Product Type |

|---|---|---|

| Electron-deficient alkene | Ethyl acrylate | β-Sulfonylated ester |

| Styrenic alkene | Styrene | β-Sulfonylated styrene |

| Alkyne | Phenylacetylene | Vinyl sulfone |

| Allene | 1,1-Diphenylallene | Allylic sulfone |

Photo-Catalytic Sulfonylation Reactions

Visible-light photocatalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions, enabling a variety of sulfonylation reactions. nih.gov While direct studies detailing the photo-catalytic sulfonylation reactions of this compound are not extensively documented in publicly available research, the general principles of such reactions provide a framework for its expected reactivity.

In these processes, a photocatalyst, upon irradiation with visible light, can induce the single-electron reduction of the sulfonyl chloride. This leads to the homolytic cleavage of the sulfur-chlorine bond, generating a 4-ethoxy-2-methylphenylsulfonyl radical and a chloride anion. This reactive sulfonyl radical can then participate in various transformations, most notably the sulfonylation of alkenes and alkynes.

The general mechanism for the photocatalytic hydrosulfonylation of alkenes involves the addition of the photochemically generated aryl sulfonyl radical to the double bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor to yield the final hydrosulfonylated product. nih.gov The choice of photocatalyst, solvent, and hydrogen atom donor are critical parameters that influence the efficiency and selectivity of the reaction.

Table 1: General Parameters for Photo-Catalytic Hydrosulfonylation of Alkenes with Aryl Sulfonyl Chlorides

| Parameter | Description |

| Photocatalyst | Typically iridium or ruthenium complexes, or organic dyes. |

| Light Source | Blue or white light-emitting diodes (LEDs). |

| Solvent | Common organic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM). |

| Hydrogen Atom Donor | Silanes (e.g., tris(trimethylsilyl)silane) or thiols. |

| Substrates | A wide range of alkenes, including electron-rich and electron-deficient olefins. |

Given its structure, this compound would be expected to readily form the corresponding sulfonyl radical under photocatalytic conditions, which could then be trapped by various radical acceptors to afford a diverse array of sulfone-containing molecules.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for the functionalization of aryl sulfonyl chlorides, enabling the formation of new carbon-sulfur and carbon-carbon bonds with high levels of control over regioselectivity and stereoselectivity.

Regioselective and Stereoselective Sulfonylarylation

The mechanism of these reactions typically involves the oxidative addition of the sulfonyl chloride to a low-valent transition metal center, followed by migratory insertion of an alkene or alkyne and subsequent reductive elimination. The nature of the ligands on the metal center plays a crucial role in controlling the selectivity of the reaction.

Electrochemical Sulfonylation Methods

Electrochemical methods provide a green and efficient alternative for the generation of sulfonyl radicals from sulfonyl chlorides without the need for stoichiometric chemical oxidants or reductants. These methods rely on the direct transfer of electrons at an electrode surface to initiate the desired chemical transformation.

Although specific studies on the electrochemical sulfonylation using this compound are sparse, the general approach involves the cathodic reduction of the sulfonyl chloride to generate the corresponding sulfonyl radical. This radical can then engage in addition reactions with unsaturated substrates like alkenes and alkynes. rsc.orgacs.org The reaction conditions, including the electrode material, solvent, supporting electrolyte, and current density, are critical for achieving high efficiency and selectivity.

Cross-Coupling Reactions of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides can serve as electrophilic partners in various transition metal-catalyzed cross-coupling reactions, providing a pathway to form new carbon-carbon bonds. These reactions often involve the desulfonylative coupling, where the sulfonyl group is extruded as sulfur dioxide.

While specific examples employing this compound are not prevalent in the examined literature, palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfonyl chlorides with boronic acids has been reported as a viable method for the synthesis of biaryl compounds. Similarly, other cross-coupling reactions such as Negishi, Stille, and Sonogashira couplings, which are well-established for aryl halides, could potentially be adapted for aryl sulfonyl chlorides, including this compound, to form a variety of coupled products. rsc.orgrsc.orgacs.org

Table 2: Overview of Potential Cross-Coupling Reactions for Aryl Sulfonyl Chlorides

| Coupling Reaction | Organometallic Reagent | Catalyst | Product Type |

| Suzuki-Miyaura | Boronic acids/esters | Palladium | Biaryls |

| Negishi | Organozinc reagents | Palladium or Nickel | Biaryls, Alkylarenes |

| Stille | Organotin reagents | Palladium | Biaryls, Vinylarenes |

| Sonogashira | Terminal alkynes | Palladium/Copper | Arylalkynes |

Intramolecular Cyclization and Cascade Reaction Architectures

The sulfonyl radical generated from this compound can be strategically employed in intramolecular cyclization and cascade reactions to construct complex heterocyclic and carbocyclic frameworks. These reactions often proceed via a radical mechanism, where the initially formed sulfonyl radical adds to a tethered unsaturated moiety, initiating a cyclization event.

Visible-light photocatalysis has proven to be a particularly effective method for initiating such radical cascade cyclizations. For instance, the cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides has been developed to synthesize sulfonated benzoxepines. rsc.orgrsc.org In these reactions, the photochemically generated aryl sulfonyl radical adds to the vinyl group, and the resulting radical undergoes a 7-endo-trig cyclization onto the allyl ether.

While specific applications of this compound in such cascade reactions are not explicitly detailed in the available literature, its structural features make it a suitable candidate for participating in these elegant transformations to generate novel polycyclic structures containing the 4-ethoxy-2-methylphenylsulfonyl moiety. The design of appropriate substrates with strategically placed radical acceptors would be key to exploring the potential of this sulfonyl chloride in constructing diverse molecular architectures through cascade processes.

Applications of 4 Ethoxy 2 Methylbenzene 1 Sulfonyl Chloride As a Versatile Synthetic Building Block

Construction of Diverse Organic Frameworks

The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with a wide range of nucleophiles, making it a valuable tool for the construction of complex organic molecules.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.govcam.ac.uk Arylsulfonyl chlorides are commonly employed in the synthesis of these heterocycles, primarily through the formation of sulfonamides. ekb.egfrontiersrj.comcbijournal.com The reaction of 4-ethoxy-2-methylbenzene-1-sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. These sulfonamides can then serve as key intermediates in cyclization reactions to form various heterocyclic rings.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl produced. rsc.org

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized Using Arylsulfonyl Chlorides

| Heterocycle Class | General Structure | Potential Synthetic Utility of this compound |

| Sulfonamide-Substituted Pyrrolidines | R-SO₂-N(R')-C₄H₇ | The sulfonamide can be introduced before or after the formation of the pyrrolidine (B122466) ring, influencing the electronic properties and potential biological activity of the final molecule. |

| Benzimidazoles | C₇H₆N₂ | Arylsulfonyl chlorides can be used to derivatize aminophenyl precursors, with the sulfonamide group acting as a directing group or a point for further functionalization in the synthesis of substituted benzimidazoles. |

| Quinoxalines | C₈H₆N₂ | Quinoxaline sulfonamides can be prepared by reacting a quinoxaline-containing amine with a sulfonyl chloride or by reacting an amino-substituted benzene (B151609) sulfonyl chloride with a diketone. mdpi.com |

Arylsulfonyl chlorides can also be utilized in the synthesis of conjugated systems and other functionalized molecules. The sulfonyl group can act as a versatile functional handle for cross-coupling reactions, such as the Suzuki or Negishi coupling, after conversion to a suitable derivative like a sulfone. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems. researchgate.net

Furthermore, the ethoxy and methyl groups on the aromatic ring of this compound can influence the reactivity and solubility of the resulting molecules and can be subjected to further chemical modifications.

Role in Multi-Component Reactions and Expedient Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. lifechemicals.com While direct participation of sulfonyl chlorides in classic MCRs like the Ugi or Passerini reaction is not typical, they can be used to generate substrates for these reactions or to derivatize the products. nih.govresearchgate.net

For instance, a primary amine can be converted to a sulfonamide using this compound. This sulfonamide can then be used as the amine component in an MCR, introducing the 4-ethoxy-2-methylphenylsulfonyl group into the final product. This approach allows for the rapid generation of libraries of complex molecules with diverse functionalities.

Utilization in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of libraries of compounds, where reactants are attached to a solid support (resin) and reactions are carried out in a sequential manner. rapp-polymere.com Sulfonyl chlorides are well-suited for SPOS due to their ability to react with a variety of functional groups that can be present on the solid support. rapp-polymere.com

This compound can be used to prepare a sulfonyl chloride functionalized resin. This is typically achieved by reacting the sulfonyl chloride with a resin that has been pre-functionalized with a suitable reactive group, such as an aminomethyl group. The resulting sulfonyl chloride resin can then be used as a solid-supported reagent. cam.ac.uknih.gov

Table 2: Potential Steps for the Preparation of a this compound Functionalized Resin

| Step | Description |

| 1. Resin Functionalization | Start with a commercially available resin, such as aminomethylated polystyrene. |

| 2. Activation | The amine groups on the resin are activated for reaction. |

| 3. Coupling | The activated resin is reacted with this compound to form a stable sulfonamide linkage. |

| 4. Capping | Any unreacted amine groups on the resin are capped to prevent side reactions in subsequent steps. |

Note: This table outlines a general procedure. The specific conditions would need to be optimized.

Once prepared, a sulfonyl chloride resin derived from this compound can be used as a supported reagent to perform various chemical transformations. For example, it can be used to immobilize nucleophiles from a solution. The captured nucleophile can then be reacted with other reagents, and the desired product can be cleaved from the resin in a subsequent step. This "catch-and-release" strategy simplifies purification, as excess reagents and byproducts can be washed away from the solid support. rapp-polymere.com

Precursor for Advanced Sulfonyl-Containing Compounds

This compound serves as a crucial starting material for the synthesis of a variety of advanced sulfonyl-containing compounds. Its reactive sulfonyl chloride moiety allows for the introduction of the 4-ethoxy-2-methylphenylsulfonyl group into diverse molecular scaffolds, leading to the formation of sulfonimidamides, modified sulfonates, and sulfonyl azides. These derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties.

Access to Sulfonimidamides and Related Structures

Sulfonimidamides, which are bioisosteres of sulfonamides, have garnered attention in drug discovery. nih.gov The synthesis of these structures can be achieved from this compound through multi-step sequences. A common approach involves the reaction of the sulfonyl chloride with a primary amine to form a sulfonamide, which can then be further elaborated to the corresponding sulfonimidamide.

The initial step, the formation of a sulfonamide, proceeds by the reaction of this compound with a primary or secondary amine, typically in the presence of a base like pyridine (B92270) to neutralize the HCl generated. echemcom.comlibretexts.org

General Reaction for Sulfonamide Formation: R-NH₂ + this compound → 4-Ethoxy-2-methyl-N-(R)benzenesulfonamide + HCl

While direct conversion of sulfonyl chlorides to sulfonimidamides is an area of ongoing research, multi-step methods are well-established. researchgate.net One such method involves the initial formation of a sulfenamide, which can then undergo oxidative amination to yield the desired sulfonimidamide. nih.gov Although not specifically detailed for this compound, the general principles of these synthetic strategies are applicable.

The reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides are generally mild and versatile, accommodating a wide range of amine substrates.

| Amine Type | General Reaction Conditions | Product Class |

| Primary Amines | Pyridine, 0-25 °C | N-Substituted Sulfonamides |

| Secondary Amines | Pyridine, 0-25 °C | N,N-Disubstituted Sulfonamides |

Design of Modified Sulfonates and Sulfonyl Azides

Modified Sulfonates:

This compound is a key reagent for the synthesis of modified sulfonate esters. These esters are valuable as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com The formation of a sulfonate ester involves the reaction of the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine. organic-chemistry.orglibretexts.org This reaction proceeds with retention of configuration at the alcohol's stereocenter. libretexts.orgyoutube.com

General Reaction for Sulfonate Ester Formation: R-OH + this compound → 4-Ethoxy-2-methylbenzenesulfonate ester of R + HCl

The reactivity of the sulfonyl chloride allows for the sulfonylation of a wide variety of alcohols, including primary, secondary, and sterically hindered ones. organic-chemistry.org The choice of base and reaction conditions can be tailored to the specific substrate.

| Alcohol Type | Base | Typical Solvent | Product |

| Primary Alcohol | Pyridine | Dichloromethane (B109758) | Primary Alkyl Sulfonate |

| Secondary Alcohol | Pyridine | Dichloromethane | Secondary Alkyl Sulfonate |

| Phenol | Pyridine | Dichloromethane | Aryl Sulfonate |

Sulfonyl Azides:

Sulfonyl azides are versatile reagents in organic synthesis, notably used in diazo-transfer reactions and the construction of nitrogen-containing heterocycles. This compound can be readily converted to the corresponding 4-ethoxy-2-methylbenzene-1-sulfonyl azide (B81097) by reaction with sodium azide. orgsyn.org This nucleophilic substitution reaction is typically carried out in a suitable solvent system. researchgate.net The use of phase-transfer catalysts can facilitate the reaction between the aqueous sodium azide and the organic-soluble sulfonyl chloride. orgsyn.org

General Reaction for Sulfonyl Azide Formation: this compound + NaN₃ → 4-Ethoxy-2-methylbenzene-1-sulfonyl azide + NaCl

The reaction is generally efficient and provides the desired sulfonyl azide in good yield. The resulting 4-ethoxy-2-methylbenzene-1-sulfonyl azide can then be employed in various synthetic transformations. acs.org

| Reagent | Solvent | Reaction Conditions | Product |

| Sodium Azide | PEG-400 | Room Temperature | Aryl Sulfonyl Azide |

| Sodium Azide | Hexane/Water with Phase Transfer Catalyst | 25 °C | Aryl Sulfonyl Azide |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the precise structure of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride by mapping the chemical environments of its constituent protons and carbons.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl group protons.

Based on established chemical shift principles for substituted benzene (B151609) rings, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between 6.8 and 8.0 ppm. The protons of the ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) group, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group. The methyl group attached to the benzene ring would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| Aromatic-H | ~ 7.8 | d | ~ 8.5 |

| Aromatic-H | ~ 6.9 | dd | ~ 8.5, 2.5 |

| Aromatic-H | ~ 6.8 | d | ~ 2.5 |

| -OCH₂CH₃ | ~ 4.1 | q | ~ 7.0 |

| Ar-CH₃ | ~ 2.6 | s | - |

Note: The predicted values are based on analogous structures and empirical data. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The spectrum would display separate resonances for each unique carbon atom in the molecule.

The carbon atoms of the aromatic ring are expected to resonate in the downfield region (typically 110-165 ppm). The carbon attached to the electron-withdrawing sulfonyl chloride group would be the most downfield among the aromatic carbons. The carbons of the ethoxy group and the methyl group would appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-SO₂Cl | ~ 145 |

| C-OCH₂CH₃ | ~ 162 |

| C-CH₃ | ~ 140 |

| Aromatic C-H | ~ 130 |

| Aromatic C-H | ~ 115 |

| Aromatic C-H | ~ 114 |

| -OCH₂CH₃ | ~ 64 |

| Ar-CH₃ | ~ 21 |

Note: The predicted values are based on analogous structures and empirical data. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the methylene and methyl protons of the ethoxy group, and adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the benzene ring by showing correlations from the methyl and ethoxy protons to the aromatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity. The measured exact mass would be compared to the theoretical mass calculated for the molecular formula C₉H₁₁ClO₃S.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for detecting the molecular ion of this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent, such as [M+Na]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion peak, further confirming the presence of a chlorine atom in the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification.

The analysis can quantify the main compound and detect residual starting materials, solvents, or side-products such as chlorinated isomers. core.ac.uk Sulfonyl chlorides can sometimes degrade at high temperatures, so method parameters must be carefully optimized. core.ac.uk The use of a high-resolution capillary column, such as an RTX-5MS, is typical for separating isomers and related aromatic compounds. rsc.org The mass spectrometer is often operated in electron impact (EI) ionization mode, which provides reproducible fragmentation patterns for library matching.

Key parameters for a typical GC-MS analysis would include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings. rsc.org For instance, a temperature program might start at a lower temperature to separate volatile impurities before ramping up to elute the target compound. rsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| GC System | Shimadzu GCMS-QP2010 SE or equivalent |

| Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Start at 50°C (hold 1 min), ramp at 25°C/min to 300°C (hold 3 min) |

| MS Detector | Quadrupole with Electron Impact (EI) Ionization |

| Ion Source Temp. | 200 °C |

| Mass Range (m/z) | 50-400 amu |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group (-SO₂Cl), the aromatic ring, the ether linkage (-O-CH₂-), and the methyl and ethyl C-H bonds. msu.edu The most prominent peaks are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which are typically found in the ranges of 1365-1388 cm⁻¹ and 1165-1180 cm⁻¹, respectively. msu.eduresearchgate.net The presence of the C-O ether bond will be indicated by a strong stretching band, while various C-H and aromatic C=C stretching and bending vibrations will confirm the substituted benzene structure. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Alkyl C-H | Stretching | 2985-2850 | Medium-Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Variable |

| -SO₂- (Sulfonyl) | Asymmetric Stretching | 1388-1365 | Strong |

| -SO₂- (Sulfonyl) | Symmetric Stretching | 1180-1165 | Strong |

| Ar-O-C (Ether) | Asymmetric Stretching | 1270-1230 | Strong |

| C-S (Carbon-Sulfur) | Stretching | 800-600 | Medium |

| S-Cl (Sulfur-Chlorine) | Stretching | ~600 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the substituted benzene ring and the C-S and S-Cl bonds. ualberta.ca The symmetric S=O stretching vibration, which is also strong in the IR spectrum, will appear prominently in the Raman spectrum. researchgate.net The aromatic ring vibrations can provide information about the substitution pattern.

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3050 | Strong |

| Alkyl C-H | Stretching | 2950-2850 | Strong |

| Aromatic Ring | Breathing Mode | ~1600, ~1000 | Strong |

| -SO₂- (Sulfonyl) | Symmetric Stretching | 1180-1165 | Medium |

| C-S (Carbon-Sulfur) | Stretching | 800-600 | Strong |

| S-Cl (Sulfur-Chlorine) | Stretching | ~400 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). libretexts.org

The benzene ring exhibits characteristic π → π* transitions. youtube.com The substitution of the ring with an ethoxy group (an auxochrome) and methyl and sulfonyl chloride groups alters the energy levels of the molecular orbitals, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzene. shimadzu.com The spectrum is expected to show strong absorption bands characteristic of substituted aromatic systems.

Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | 220-250 | High (~10,000) |

| π → π* (B-band) | 260-290 | Moderate (~1,000) |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires growing a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, the exact coordinates of every atom in the molecule can be determined.

An SCXRD analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsional angles. This would confirm the substitution pattern on the benzene ring and reveal the geometry around the sulfur atom, which is typically tetrahedral. Furthermore, it would provide information about how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or van der Waals forces. Although a specific crystal structure for this compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis.

Table 5: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | Integer value (e.g., 4) |

| Calculated Density (ρ) | g/cm³ |

| Key Bond Lengths | S=O, S-Cl, S-C, C-O (Å) |

| Key Bond Angles | O=S=O, O=S=Cl, C-S-Cl (°) |

Computational and Theoretical Chemistry Studies

Reactivity Descriptors and Fukui Function Analysis

Global Reactivity Descriptors (e.g., hardness, softness)

General theoretical principles for these types of analyses are well-established. For instance, DFT is a computational method used to investigate the electronic structure of many-body systems. Geometric optimization seeks to find the minimum energy conformation of a molecule. Analyses such as HOMO-LUMO energy gaps help in understanding chemical reactivity and electronic transitions, while MEP maps visualize charge distributions to predict sites for electrophilic and nucleophilic attack. NBO analysis is used to study charge transfer and delocalization within a molecule. Similarly, global reactivity descriptors and Fukui functions provide quantitative measures of a molecule's reactivity.

However, without specific studies performed on 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride, any discussion or data presentation would be speculative and would not adhere to the required scientific accuracy based on documented research.

Local Reactivity Descriptors for Site-Specific Reactivity

To predict the most probable sites for electrophilic and nucleophilic attacks in this compound, local reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are employed. scielo.org.mxnih.gov These descriptors help in understanding the site selectivity of the molecule.

Key local reactivity descriptors include:

Fukui Functions (ƒ(r)) : These functions indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. scielo.org.mx For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (ƒ+) highlights sites susceptible to gaining an electron. For a nucleophilic attack (reaction with an electrophile), the ƒ- function is used.

Condensed Fukui Functions : By condensing the values of the Fukui function over individual atoms, one can rank the reactivity of each atomic site.

For this compound, the primary site for nucleophilic attack is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This is due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly electrophilic. Computational calculations would quantify this electrophilicity. The aromatic ring also contains sites susceptible to electrophilic aromatic substitution, with the ethoxy and methyl groups acting as ortho-para directors. Local reactivity descriptors can precisely predict the relative reactivity of the available positions on the benzene (B151609) ring.

Interactive Table: Predicted Site-Specific Reactivity using Condensed Fukui Functions

| Atom/Site | Predicted Fukui Function (ƒ+) Value (Arbitrary Units) | Predicted Reactivity towards Nucleophiles | Predicted Fukui Function (ƒ-) Value (Arbitrary Units) | Predicted Reactivity towards Electrophiles |

| Sulfur (in -SO₂Cl) | 0.45 | Very High | 0.02 | Very Low |

| C3 (ortho to -CH₃) | 0.05 | Low | 0.12 | High |

| C5 (ortho to -OC₂H₅) | 0.06 | Low | 0.15 | Very High |

| C6 (ortho to -SO₂Cl) | 0.04 | Low | 0.08 | Moderate |

Note: The values presented are illustrative and represent the expected trends based on the principles of Conceptual DFT.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This elucidation is crucial for understanding the detailed mechanism of reactions involving this compound, such as nucleophilic substitution at the sulfur atom.

Studies on analogous arenesulfonyl chlorides have shown that nucleophilic substitution, like chloride exchange, typically proceeds through a concerted Sₙ2-type mechanism. mdpi.comdntb.gov.uanih.gov Transition state calculations using DFT can model this process for this compound.

The key steps in such a calculation involve:

Geometry Optimization : The structures of the reactant (this compound and a nucleophile), the transition state, and the product are optimized to find their lowest energy conformations.

Transition State Search : Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state.

Frequency Analysis : A frequency calculation is performed on the optimized transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the S-Cl bond and the formation of the new S-Nucleophile bond).

For the reaction of this compound with a nucleophile (Nu⁻), the transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion in apical positions. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. The presence of the ortho-methyl group can sterically accelerate the reaction by destabilizing the ground state more than the transition state. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvation Effects

While quantum mechanical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.orgrsc.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into intermolecular interactions and the effects of solvation.

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water, acetonitrile). The simulation would track the trajectories of all particles, allowing for the analysis of:

Solvation Shell Structure : Determining how solvent molecules arrange themselves around the solute molecule. For instance, the simulation can reveal the structure of water molecules around the polar sulfonyl chloride group and the nonpolar aromatic and alkyl parts of the molecule.

Radial Distribution Functions (RDFs) : These functions describe the probability of finding a solvent atom at a certain distance from a solute atom, offering a quantitative measure of the solvation structure.

Interaction Energies : Calculating the energetic contributions of van der Waals and electrostatic interactions between the solute and solvent.

Diffusion Coefficients : MD simulations can predict how fast the molecule moves through the solvent, which is a key physical property. rsc.org

These simulations are crucial for understanding how the solvent influences the reactivity of this compound, as solvent interactions can stabilize or destabilize reactants, transition states, and products.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the structural characterization of molecules. semanticscholar.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.govnyu.edu The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom. This is particularly useful for assigning complex spectra and confirming the molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom/Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (on ring) | 2.4 - 2.6 | 19 - 21 |

| -O-CH₂-CH₃ | 4.0 - 4.2 (quartet) | 63 - 65 |

| -O-CH₂-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Aromatic H (ortho to -SO₂Cl) | 7.8 - 8.0 | 128 - 130 |

| Aromatic H (ortho to -CH₃) | 7.0 - 7.2 | 132 - 134 |

| Aromatic H (ortho to -OC₂H₅) | 6.9 - 7.1 | 112 - 114 |

| Aromatic C (ipso to -SO₂Cl) | - | 140 - 142 |

| Aromatic C (ipso to -CH₃) | - | 142 - 144 |

| Aromatic C (ipso to -OC₂H₅) | - | 162 - 164 |

Note: Chemical shifts are predicted relative to TMS and are illustrative of typical values obtained from DFT/GIAO calculations.

Vibrational Frequencies: Quantum chemical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.comresearchgate.net After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies.

For this compound, characteristic vibrational modes would include:

S=O stretching : Strong absorptions typically around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

S-Cl stretching : A band in the 500-600 cm⁻¹ region.

C-O-C stretching : Bands associated with the ethoxy group.

C-H stretching : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching : Aromatic ring vibrations in the 1400-1600 cm⁻¹ range. mdpi.com

These predicted spectra can be compared with experimental data to confirm the identity and purity of the compound. nih.gov

Interactive Table: Predicted Characteristic Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |

| S-Cl Stretch | 500 - 600 | Medium |

Conclusion and Future Research Directions

Current Challenges and Opportunities in Aryl Sulfonyl Chloride Chemistry

The synthesis of aryl sulfonyl chlorides has traditionally been dominated by methods that, while effective, present significant challenges. The most common approaches, such as the direct chlorosulfonylation of arenes with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds, often involve harsh, corrosive reagents and stringent reaction conditions. rsc.orgnih.gov These methods can suffer from limited functional group tolerance and, in the case of electrophilic aromatic substitution, a lack of precise regioselectivity, which can lead to isomeric mixtures. nih.govdurham.ac.uk Furthermore, the stability of sulfonyl chlorides is a concern, as they are susceptible to hydrolysis, which can complicate purification and storage. nih.govnih.gov

These challenges create significant opportunities for innovation. There is a growing demand for "green" and sustainable chemical processes that minimize waste and avoid hazardous reagents. mdpi.com The development of milder, more selective, and environmentally benign synthetic protocols is a primary objective. researchgate.netorganic-chemistry.org An area of particular opportunity lies in the application of continuous flow chemistry, which offers enhanced safety, scalability, and process control for hazardous reactions, thereby transforming the industrial production of these vital compounds. mdpi.comrsc.org

Emerging Synthetic Methodologies and Catalytic Systems

In response to the limitations of traditional methods, a variety of innovative synthetic strategies have emerged. These new methodologies prioritize mild conditions, functional group tolerance, and catalytic efficiency.

Photocatalysis: Visible-light-mediated photoredox catalysis is a rapidly advancing frontier. nih.govacs.org Heterogeneous catalysts, such as potassium poly(heptazine imide), are being employed to synthesize sulfonyl chlorides from arenediazonium salts under ambient temperature and pressure, offering a more sustainable alternative to classical Sandmeyer-type reactions. nih.govacs.org

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed to synthesize aryl sulfonyl chlorides from precursors like arylboronic acids. nih.govmit.edu This approach provides a convergent and highly modular route that tolerates a wide array of functional groups. Similarly, copper-catalyzed systems are being used for the sulfonylation of organozinc reagents. rsc.org

Novel Reagent Systems: To circumvent the hazards of using gaseous sulfur dioxide, stable solid surrogates like the DABCO-SO₂ complex (DABSO) have been introduced. organic-chemistry.org Additionally, milder and safer oxidative chlorination systems using reagents such as N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) are replacing the use of aqueous chlorine. organic-chemistry.org

Continuous Flow Synthesis: The use of continuous flow reactors for the preparation of aryl sulfonyl chlorides from anilines represents a major process intensification and safety improvement. durham.ac.ukresearchgate.net This technology allows for the safe handling of unstable intermediates and hazardous reagents on a scalable and automated basis. mdpi.comrsc.org

Interactive Table: Comparison of Synthetic Methodologies for Aryl Sulfonyl Chlorides

| Methodology | Typical Precursor | Key Reagents/Catalysts | Advantages | Disadvantages |

| Traditional Chlorosulfonylation | Aromatic Hydrocarbon | Chlorosulfonic Acid (ClSO₃H) | Low-cost, direct | Harsh conditions, poor regioselectivity, limited functional group tolerance nih.govdurham.ac.uk |

| Photocatalysis | Arenediazonium Salt | Heterogeneous Photocatalyst, SO₂/SOCl₂ | Mild conditions, high functional group tolerance, sustainable nih.govacs.org | Limited substrate scope, potential for side reactions |

| Palladium-Catalyzed Coupling | Arylboronic Acid | Pd Catalyst, SO₂Cl₂ | Excellent functional group tolerance, convergent synthesis nih.govmit.edu | Catalyst cost, potential for metal contamination |

| Flow Chemistry | Aniline | Diazotizing agent, SO₂/CuCl₂ | Enhanced safety, scalability, process control durham.ac.ukrsc.org | Requires specialized equipment, initial setup cost |

| SO₂ Surrogate Method | Aniline | DABSO, Cu Catalyst, HCl | Avoids gaseous SO₂, bench-stable reagent organic-chemistry.org | Stoichiometric use of surrogate, catalyst required |

Advanced Computational Modeling for Rational Design

Computational chemistry is poised to accelerate progress in aryl sulfonyl chloride research. While its application in this specific area is still emerging, the potential is vast. Density Functional Theory (DFT) and other modeling techniques can be used to:

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of novel catalytic cycles, such as those in photocatalytic and transition-metal-catalyzed reactions. This understanding is crucial for optimizing reaction conditions and catalyst design.

Predict Reactivity and Selectivity: Models can predict the regioselectivity of chlorosulfonylation on complex aromatic systems, guiding synthetic planning and reducing trial-and-error experimentation.

Design Novel Catalysts: By modeling catalyst-substrate interactions, researchers can rationally design new ligands and catalytic systems with enhanced activity, stability, and selectivity.